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Compound of Interest

Compound Name: 3,5,6-Trichloropyridin-2-amine

CAS No.: 1378670-79-1

Cat. No.: B1524195

Get Quote

Chemical Identity & Tautomeric Context
IUPAC Name: 3,5,6-Trichloropyridin-2-ol[2][3][4]

CAS Registry Number: 6515-38-4[2][5]

Molecular Formula: C

H

Cl

NO

Molecular Weight: 198.43 g/mol [5]

Structural Dynamics: TCP exists in a tautomeric equilibrium between the enol (pyridinol) and

keto (pyridinone) forms. While the enol form is predominant in the solid state (forming

centrosymmetric hydrogen-bonded dimers), the equilibrium in solution is solvent-dependent.
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Non-polar solvents (e.g., CDCl

): Favors the pyridinol (OH) form.

Polar aprotic solvents (e.g., DMSO-d

): Stabilizes the pyridinone (NH/C=O) form due to hydrogen bonding capabilities.

Mass Spectrometry (MS) Data
Methodology: Electron Ionization (EI, 70 eV) or GC-MS (Derivatized).

Diagnostic Isotope Patterns
The presence of three chlorine atoms creates a distinct isotopic cluster (M, M+2, M+4, M+6).

This "fingerprint" is the primary confirmation of the trichloro-motif.

Ion Species m/z Value
Relative
Abundance
(Approx.)[6]

Origin

M 197 100%
Cl

Isoptopologue

M+2 199 96%
Cl

Cl

M+4 201 31%
Cl

Cl

M+6 203 3% Cl

Fragmentation Pathway (EI-MS)
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The fragmentation is characterized by the sequential loss of neutral small molecules (CO, Cl)

and radical species.

Molecular Ion (m/z 197): Stable aromatic core.

Loss of CO (m/z 169): Characteristic of phenols/pyridinols (M - 28).

Loss of Cl (m/z 162): Radical cleavage of C-Cl bond from the molecular ion.

Pyridyl Cation (m/z 93): Deep fragmentation often seen in environmental degradation

studies.

Derivatization Note (GC-MS)
For trace analysis in biological matrices (urine/plasma), TCP is often derivatized with MTBSTFA

to form the tert-butyldimethylsilyl (TBDMS) ether.

Diagnostic Ion:m/z 219 (Fragment [M - C(CH

)

]

).

Molecular Ion (Derivatized): m/z 311 (Weak).

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d

(favored for solubility and H-bond stabilization).

H NMR (400 MHz, DMSO-d )
Due to the high degree of substitution, the proton spectrum is extremely simple, serving as a

purity check.
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Shift (

, ppm)
Multiplicity Integration Assignment Notes

12.0 - 12.5 Broad Singlet 1H -OH / -NH

Exchangeable.

Shift varies with

concentration

and water

content.

Indicates

tautomeric

exchange.

8.15 - 8.25 Singlet 1H Ar-H (C4)

The only

aromatic proton.

Deshielded by

ortho-Cl atoms at

C3 and C5.

C NMR (100 MHz, DMSO-d )
The spectrum displays 5 distinct signals. The chemical shifts reflect the electron-withdrawing

nature of the three chlorine atoms.
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Shift (

, ppm)
Carbon Type Assignment

Electronic
Environment

158.5 Quaternary (C-O) C2

Deshielded by

Oxygen; tautomeric

center.

145.2 Quaternary (C-Cl) C6
Adjacent to Nitrogen;

highly deshielded.

138.8 Methine (C-H) C4
The only carbon

bearing a proton.

120.5 Quaternary (C-Cl) C3
Ortho to the hydroxyl

group.

118.2 Quaternary (C-Cl) C5
Meta to the hydroxyl

group.

Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Solid State).

The solid-state spectrum confirms the pyridinol dimer structure.

3400 - 2500 cm

(Broad): O-H stretching involved in strong intermolecular hydrogen bonding (O-H···N). A
"ragged" band structure often indicates dimer formation.

1560 - 1580 cm

: C=C / C=N ring stretching vibrations.

1250 - 1300 cm

: C-O stretching (phenolic character).

700 - 800 cm
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: C-Cl stretching (Strong, characteristic of polychlorinated aromatics).

Visualization: Tautomerism & Fragmentation

Pyridinol Form
(Solid State / Non-polar)

C5H2Cl3NO

Pyridinone Form
(Polar Solvents)
C5H2Cl3NH=O

 Equilibrium
(Solvent Dependent)

Molecular Ion
[M]+ m/z 197

 EI Ionization Loss of CO
[M-28]+ m/z 169 -CO

Loss of Cl
[M-35]+ m/z 162

 -Cl•

Click to download full resolution via product page

Caption: Logical flow of TCP tautomeric equilibrium and primary Mass Spectrometry

fragmentation pathways.

Experimental Protocol: Sample Preparation
A. NMR Preparation (DMSO-d )

Mass: Weigh ~10 mg of TCP solid.

Solvent: Dissolve in 0.6 mL of DMSO-d

(99.9% D).

Note: Use an amber NMR tube if storing, as chlorinated pyridines can be photosensitive

over long periods.

Acquisition:

1H: 16 scans, 1s relaxation delay.

13C: 1024 scans minimum (quaternary carbons C2, C3, C5, C6 have long relaxation

times).

B. GC-MS Derivatization (MTBSTFA Method)
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Standard protocol for biological matrices (Urine/Plasma).

Extraction: Acidify sample (pH < 2) and extract with diethyl ether.

Dry: Evaporate solvent under N

stream.

Derivatize: Add 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).

Heat: Incubate at 60°C for 60 minutes.

Analyze: Inject 1 µL into GC-MS (Splitless). Look for m/z 219.
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PubChem Compound Summary for CID 23017, 3,5,6-Trichloro-2-pyridinol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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